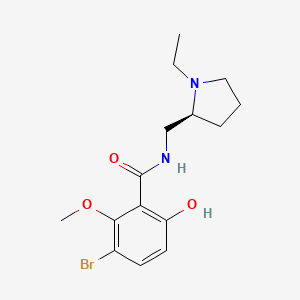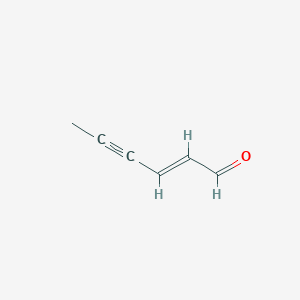
(E)-hex-2-en-4-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hex-2-en-4-ynal is an enynal.
Applications De Recherche Scientifique
Reactivity in Oil-in-Water Emulsions
The reactivity of (E)-hex-2-en-4-ynal in oil-in-water emulsions was studied, revealing its oxidation to (E)-hex-2-enoic acid in the presence of water. This reaction also indicates potential adduct formation with proteins, emphasizing the compound's reactivity in various models, including those with proteins (Vandemoortele et al., 2020).
Intramolecular Redox Reactions
(E)-hex-2-en-4-ynal undergoes intramolecular redox reactions in subcritical water, transforming into non-conjugated Z-enoic acid. This transformation is significant for its one-step, non-catalytic nature, especially in the absence of metal catalysts (Chen et al., 2012).
Antimicrobial Activity
In a study exploring the safety improvement of fresh-sliced apples, compounds including (E)-hex-2-en-4-ynal demonstrated significant inhibitory effects against pathogenic microorganisms. This suggests its potential use in enhancing the hygienic safety and shelf life of minimally processed foods (Lanciotti et al., 2003).
Synthesis of Hex-2-(E)-en-4-yn-1,6-dioates
A study highlighted the stereoselective synthesis of hex-2-(E)-en-4-yn-1,6-dioates from alkyl propiolate, revealing a process that involves organo-catalyzed self-coupling. The resulting E,Z-diene dioate, a common structural motif in natural products, underscores the compound's significance in synthetic chemistry (Ramachandran et al., 2005).
Atmospheric Reactions with Radicals
(E)-hex-2-en-4-ynal's atmospheric reactivity was examined, particularly its reactions with OH, NO3 radicals, and Cl atoms. Understanding these reactions is crucial for assessing its impact on atmospheric chemistry and potential environmental implications (Colmenar et al., 2014).
Propriétés
Nom du produit |
(E)-hex-2-en-4-ynal |
|---|---|
Formule moléculaire |
C6H6O |
Poids moléculaire |
94.11 g/mol |
Nom IUPAC |
(E)-hex-2-en-4-ynal |
InChI |
InChI=1S/C6H6O/c1-2-3-4-5-6-7/h4-6H,1H3/b5-4+ |
Clé InChI |
NTDJURCPQZXMKS-SNAWJCMRSA-N |
SMILES isomérique |
CC#C/C=C/C=O |
SMILES canonique |
CC#CC=CC=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




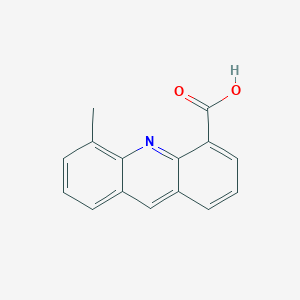
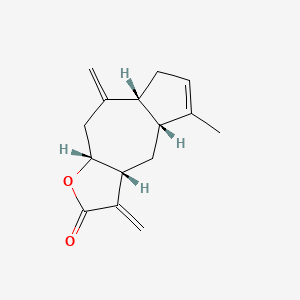
![(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1253514.png)

![(2R)-4-methyl-2-[[(2S)-1-methylpiperidin-2-yl]methyl]-2,3-dihydropyran-6-one](/img/structure/B1253518.png)
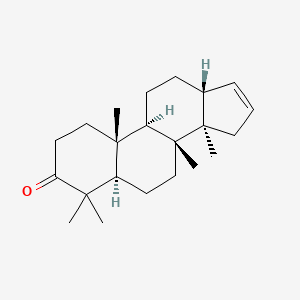
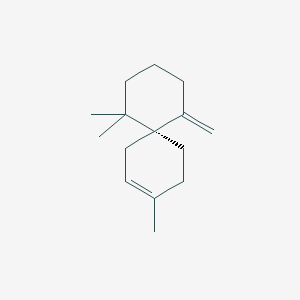
![(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene](/img/structure/B1253521.png)

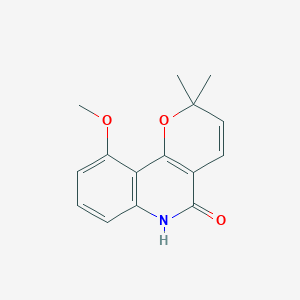
![2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1253527.png)
